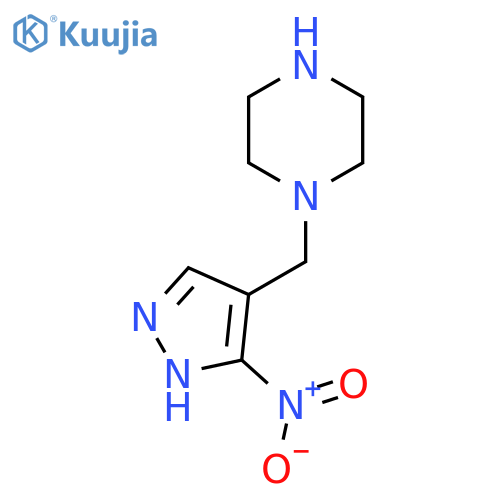Cas no 2229576-43-4 (1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine)

2229576-43-4 structure
商品名:1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine
1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine
- 1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine
- EN300-1775537
- 2229576-43-4
-
- インチ: 1S/C8H13N5O2/c14-13(15)8-7(5-10-11-8)6-12-3-1-9-2-4-12/h5,9H,1-4,6H2,(H,10,11)
- InChIKey: XVGLACCDUKCECJ-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C(C=NN1)CN1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 211.10692467g/mol
- どういたいしつりょう: 211.10692467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 89.8Ų
1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1775537-0.25g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 0.25g |
$1498.0 | 2023-09-20 | ||
| Enamine | EN300-1775537-5g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 5g |
$4722.0 | 2023-09-20 | ||
| Enamine | EN300-1775537-0.05g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 0.05g |
$1368.0 | 2023-09-20 | ||
| Enamine | EN300-1775537-1.0g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 1g |
$1629.0 | 2023-05-26 | ||
| Enamine | EN300-1775537-5.0g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 5g |
$4722.0 | 2023-05-26 | ||
| Enamine | EN300-1775537-10.0g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 10g |
$7004.0 | 2023-05-26 | ||
| Enamine | EN300-1775537-0.5g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 0.5g |
$1563.0 | 2023-09-20 | ||
| Enamine | EN300-1775537-0.1g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 0.1g |
$1433.0 | 2023-09-20 | ||
| Enamine | EN300-1775537-2.5g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 2.5g |
$3191.0 | 2023-09-20 | ||
| Enamine | EN300-1775537-1g |
1-[(3-nitro-1H-pyrazol-4-yl)methyl]piperazine |
2229576-43-4 | 1g |
$1629.0 | 2023-09-20 |
1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
2229576-43-4 (1-(3-nitro-1H-pyrazol-4-yl)methylpiperazine) 関連製品
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
